molecular formula C14H10Cl2N2O4 B5023123 2,5-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide

2,5-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B5023123
M. Wt: 341.1 g/mol
InChI Key: ZTOKBMCAHJSIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-methoxy-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and solvents. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Hydroxyl Derivatives: Formed by the oxidation of the methoxy group.

Scientific Research Applications

2,5-Dichloro-N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and chlorine groups can influence the compound’s binding affinity to proteins and enzymes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2,4-Dichloro-N-(2-methoxy-4-nitrophenyl)benzamide
  • 2,5-Dichloro-N-(4-methoxy-3-nitrophenyl)benzamide

Comparison:

  • Structural Differences: The position of the chlorine and methoxy groups can affect the compound’s reactivity and binding properties.
  • Unique Features: 2,5-Dichloro-N-(2-methoxy-4-nitrophenyl)benzamide has a unique combination of substituents that can provide specific interactions in biological and chemical systems, making it distinct from its analogs.

Properties

IUPAC Name

2,5-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-7-9(18(20)21)3-5-12(13)17-14(19)10-6-8(15)2-4-11(10)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOKBMCAHJSIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.